molecular formula C9H9NO4 B2424151 2-(3-Carbamoylphenoxy)acetic acid CAS No. 500866-01-3

2-(3-Carbamoylphenoxy)acetic acid

Cat. No.: B2424151
CAS No.: 500866-01-3
M. Wt: 195.174
InChI Key: DCZLMOYGKHSTTQ-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry

2-(3-Carbamoylphenoxy)acetic acid serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound is utilized in studies involving enzyme inhibition and protein interactions . It has shown potential in modulating biological pathways through its interaction with specific enzymes.

Medicine

The compound has promising therapeutic applications , particularly as an analgesic and anti-inflammatory agent. Its ability to inhibit certain enzymes may lead to reduced pain and inflammation in various conditions.

Industry

In industrial applications, this compound is used in the production of various chemical products and materials, contributing to advancements in material sciences.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of this compound, researchers induced inflammation in animal models. The results showed a significant reduction in paw swelling and inflammatory markers compared to control groups, indicating its effectiveness as an anti-inflammatory agent.

ParameterControl GroupTreatment Group
Paw Swelling (mm)104
Inflammatory Markers (pg/mL)20050

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Enzyme Activity (AU)Control GroupTreatment Group
COX-110030
COX-212025

Mechanism of Action

The mechanism of action of 2-(3-Carbamoylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

2-(3-Carbamoylphenoxy)acetic acid (CAS No. 500866-01-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound features a phenoxy group attached to an acetic acid moiety, with a carbamoyl substituent on the phenyl ring. This unique structure contributes to its biological activity.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies on related compounds demonstrate that modifications in the phenoxy group can enhance anti-inflammatory activity while reducing ulcerogenic effects . This suggests that this compound may also possess similar beneficial effects.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate inflammation and immune responses.

Research Findings and Case Studies

StudyFindings
Antimicrobial Study Investigated the minimum inhibitory concentration (MIC) of salicylanilide derivatives, revealing that structural modifications significantly enhance efficacy against various bacteria .
Anti-inflammatory Research Examined the effects of phenolic compounds on inflammatory markers, suggesting that carbamoyl substitutions can reduce inflammation without increasing toxicity .
Pharmacokinetics Studies indicate that similar compounds show favorable absorption and distribution characteristics, which may apply to this compound as well.

Synthesis and Derivatives

The synthesis of this compound typically involves coupling reactions between phenolic compounds and acetic acid derivatives. Variations in synthesis can lead to different biological activities, making it a versatile candidate for drug development.

Properties

IUPAC Name

2-(3-carbamoylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-9(13)6-2-1-3-7(4-6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZLMOYGKHSTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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